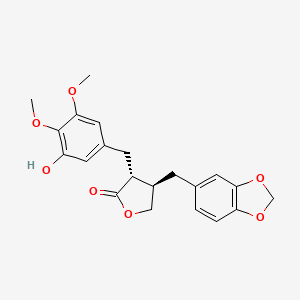

(-)-5'-Desmethylyatein

描述

Structure

3D Structure

属性

分子式 |

C21H22O7 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC 名称 |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3-hydroxy-4,5-dimethoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C21H22O7/c1-24-19-9-13(7-16(22)20(19)25-2)6-15-14(10-26-21(15)23)5-12-3-4-17-18(8-12)28-11-27-17/h3-4,7-9,14-15,22H,5-6,10-11H2,1-2H3/t14-,15+/m0/s1 |

InChI 键 |

PFCOJAPJHVVASV-LSDHHAIUSA-N |

手性 SMILES |

COC1=CC(=CC(=C1OC)O)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 |

规范 SMILES |

COC1=CC(=CC(=C1OC)O)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |

产品来源 |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution in Lignan-Producing Species

(-)-5'-Desmethylyatein has been identified in several plant species, often alongside other structurally related lignans (B1203133). Its distribution is of interest in the field of chemotaxonomy, which uses chemical constituents to classify and understand the relationships between plant species.

The Himalayan Mayapple, Podophyllum hexandrum, stands out as a significant botanical source and a primary research model for the study of this compound. ebi.ac.uknih.gov This plant is well-known for producing the cytotoxic lignan (B3055560) podophyllotoxin (B1678966), the precursor to the semi-synthetic anticancer drug etoposide (B1684455). ebi.ac.ukebi.ac.uk Research has shown that this compound is a metabolite in the biosynthetic pathway of podophyllotoxin within P. hexandrum. ebi.ac.uknih.gov Transcriptome mining of P. hexandrum has been instrumental in identifying the genes and enzymes involved in this pathway, including those responsible for the formation of this compound. ebi.ac.ukarchive.org Studies have demonstrated that the rhizomes of P. hexandrum from its natural habitat show higher accumulations of secondary metabolites, including related lignans, compared to those cultivated in non-natural habitats. nih.gov

Beyond Podophyllum hexandrum, this compound and related lignans have been isolated from various other plant species, highlighting the chemotaxonomic significance of this class of compounds.

Bursera fagaroides : This medicinal tree, endemic to Mexico, is a rich source of various lignans, including aryltetralin, aryldihydronaphthalene, dibenzylbutyrolactone, and dibenzylbutane types. nih.govmdpi.comresearchgate.net While this compound itself is not explicitly mentioned as a major constituent in the provided search results, the presence of structurally similar lignans like yatein (B1682354) and various desmethoxy derivatives in B. fagaroides suggests a related biosynthetic machinery. rsc.orgresearchgate.net The genus Bursera is known for producing a diverse array of lignans, making it a subject of interest for phytochemical investigations. mdpi.com

Anthriscus sylvestris : Activity-guided fractionation of the roots of this plant has led to the isolation of cytotoxic compounds, including the lignan bursehernin (B1193898), which is structurally related to this compound. ebi.ac.uk

Bupleurum salicifolium : Biological activity studies of secondary metabolites from this member of the Umbelliferae family have been conducted, indicating the presence of various bioactive compounds, including lignans. ebi.ac.uk

Stellera chamaejasme : Chromatographic methods have been used to isolate chemical constituents from the roots of this plant, resulting in the identification of the lignan bursehernin. ebi.ac.uk

Bursera simaruba : Phytochemical investigation of the bark of this plant led to the isolation of several lignans, including yatein and bursehernin. ebi.ac.uk

The occurrence of these related lignans across different plant families underscores the importance of chemotaxonomic studies in identifying new sources of bioactive compounds.

| Plant Species | Family | Relevant Lignans Isolated |

| Podophyllum hexandrum | Berberidaceae | This compound, Podophyllotoxin, Yatein ebi.ac.uknih.govresearchgate.net |

| Bursera fagaroides | Burseraceae | Yatein, Desoxypodophyllotoxin, Burseranin nih.govresearchgate.net |

| Anthriscus sylvestris | Apiaceae | Bursehernin, Deoxypodophyllotoxin ebi.ac.uk |

| Bupleurum salicifolium | Apiaceae | Various secondary metabolites ebi.ac.uk |

| Stellera chamaejasme | Thymelaeaceae | Bursehernin ebi.ac.uk |

| Bursera simaruba | Burseraceae | Yatein, Bursehernin, Hinokinin ebi.ac.uk |

Advanced Chromatographic Separation Techniques for Isolation from Complex Matrices

The isolation of this compound from complex plant matrices relies on various advanced chromatographic techniques. nih.gov Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. microbenotes.com

Commonly employed methods include:

Column Chromatography : This is a fundamental technique used for the purification of individual compounds from a mixture. rotachrom.com The stationary phase, often silica (B1680970) gel or alumina, is packed into a column, and the mobile phase, a solvent or a mixture of solvents, carries the components through the column at different rates, leading to separation. nih.govthermopedia.com

Thin-Layer Chromatography (TLC) : TLC is often used for the rapid analysis of fractions collected from column chromatography to monitor the progress of the separation. nih.govmicrobenotes.com It utilizes a thin layer of adsorbent material coated on a flat plate. microbenotes.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. rotachrom.com This technique is particularly useful for the final purification of compounds like this compound.

The general workflow for isolating this compound involves initial extraction from the plant material, followed by a series of chromatographic steps to separate it from other co-occurring lignans and secondary metabolites. rsc.org

| Chromatographic Technique | Principle | Application in Lignan Isolation |

| Column Chromatography | Differential adsorption of compounds on a solid stationary phase as a liquid mobile phase passes through. thermopedia.com | Initial fractionation and purification of crude plant extracts. rsc.org |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent, with the mobile phase moving by capillary action. microbenotes.com | Monitoring fractions from column chromatography and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column, providing high resolution and speed. rotachrom.com | Final purification and quantification of isolated lignans. |

Spectroscopic Elucidation of Molecular Structure and Absolute Configuration in Research

Once isolated, the definitive identification of this compound requires the use of various spectroscopic techniques to elucidate its molecular structure and determine its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. hw.ac.uk The chemical shift (δ) in an NMR spectrum provides information about the electronic environment of each nucleus. libretexts.org For this compound, specific signals in the 1H NMR spectrum would correspond to the aromatic protons, the methoxy (B1213986) groups, the methylene (B1212753) protons of the benzyl (B1604629) and lactone rings, and the hydroxyl proton. hw.ac.ukrsc.org The coupling patterns between adjacent protons help to establish the connectivity of the molecule. organicchemistrydata.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. archive.org This data is crucial for confirming the molecular formula of this compound.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule by showing correlations between different protons and carbons. rsc.org

The absolute configuration of this compound, which is crucial for its biological activity, is often determined by comparing its spectroscopic data and optical rotation with that of known related compounds or through more advanced techniques like X-ray crystallography if suitable crystals can be obtained. rsc.org

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| 1H NMR | Number of different types of protons, their chemical environment, and connectivity. hw.ac.ukhmdb.ca | Identifies the aromatic, methoxy, methylene, and hydroxyl protons. |

| 13C NMR | Number of different types of carbons and their chemical environment. rsc.org | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. archive.org | Confirms the molecular formula (C21H22O7). ebi.ac.uk |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons. rsc.org | Establishes the complete structural assembly. |

Biosynthesis and Enzymatic Pathways

Delineation of the Biosynthetic Route from Precursors

The journey to (-)-5'-Desmethylyatein begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the basic building blocks for a vast array of natural products. uni-duesseldorf.demdpi.comwikipedia.org

Precursor Compounds: Coniferyl Alcohol, Secoisolariciresinol (B192356), Matairesinol, Bursehernin (B1193898)

The biosynthesis of this compound is initiated from the monolignol coniferyl alcohol . uni-duesseldorf.denih.govresearchgate.net Through a series of enzymatic steps, coniferyl alcohol is converted into key intermediates. Two molecules of coniferyl alcohol dimerize to form pinoresinol. uni-duesseldorf.denih.gov This is followed by sequential reductions to yield lariciresinol (B1674508) and then secoisolariciresinol . arkat-usa.org Secoisolariciresinol is subsequently oxidized to form matairesinol . arkat-usa.orgkyoto-u.ac.jp Matairesinol serves as a crucial branch-point intermediate. d-nb.info One of the pathways it enters leads to the formation of bursehernin , another important precursor in this biosynthetic sequence. nih.gov

Intermediary Metabolites in the Aryltetralin Lignan (B3055560) Pathway

The aryltetralin lignan pathway, which leads to compounds like podophyllotoxin (B1678966), involves several key intermediary metabolites. Starting from matairesinol, the pathway proceeds through the formation of pluviatolide (B1678902). arkat-usa.orguni-duesseldorf.de This is then methylated to produce bursehernin. uniprot.org Subsequent hydroxylation of bursehernin at the 5' position leads to the formation of this compound. nih.govchinjmap.comarchive.org This compound is then a direct precursor to yatein (B1682354). nih.govnih.gov

Identification and Characterization of Biosynthetic Enzymes

The conversion of precursors into this compound is orchestrated by a suite of highly specific enzymes, primarily belonging to the cytochrome P450 monooxygenase, O-methyltransferase, and 2-oxoglutarate-dependent dioxygenase families. uni-duesseldorf.demdpi.comnih.govuni-duesseldorf.deresearchgate.net

Role of Cytochrome P450 Monooxygenases (e.g., CYP71CU1, CYP719A23)

Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. nih.gov In the biosynthesis of this compound, specific CYPs play critical roles.

CYP719A23 is responsible for the conversion of (-)-matairesinol into (-)-pluviatolide through the formation of a methylenedioxy bridge. arkat-usa.orguni-duesseldorf.de This enzyme exhibits high regio- and enantioselectivity. uni-duesseldorf.de

CYP71CU1 catalyzes the hydroxylation of its substrate to produce (-)-5'-desmethyl-yatein. nih.govarchive.org The combinatorial expression of genes from the podophyllotoxin pathway, including CYP71CU1, in tobacco has been shown to result in the production of chemotherapeutic compounds. uniprot.org

Function of O-Methyltransferases (e.g., OMT1, OMT3)

O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group of a substrate. nih.gov They are crucial for the biosynthesis of many phenylpropanoids, flavonoids, and alkaloids. nih.gov

OMT3 , also known as pluviatolide O-methyltransferase, is responsible for the methylation of (-)-pluviatolide to form (-)-bursehernin. uniprot.orgmdpi.com

OMT1 plays a key role in the step immediately following the formation of this compound. It catalyzes the methylation of this compound to produce (-)-yatein. nih.govarchive.orgnih.gov

Mechanisms of Oxoglutarate-Dependent Dioxygenases (e.g., 2-ODD, Phex30848)

2-Oxoglutarate-dependent dioxygenases (2-ODDs) are non-heme iron-containing enzymes that catalyze a variety of oxidative reactions, including hydroxylation, desaturation, and epoxidation. frontiersin.orgnih.govnih.gov In the context of lignan biosynthesis, a specific 2-ODD, designated as Phex30848 (also referred to as 2-ODD), is involved in the later stages of the pathway. nih.govnih.gov While not directly involved in the formation of this compound, it acts on its subsequent product, (-)-yatein, to catalyze the formation of (-)-deoxypodophyllotoxin, a key step in the biosynthesis of podophyllotoxin. nih.govwikipedia.orgwikiwand.com These enzymes utilize 2-oxoglutarate and molecular oxygen to carry out their catalytic function. acs.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Lignans (B1203133)

| Enzyme Class | Specific Enzyme | Substrate | Product | Function in Pathway |

| Cytochrome P450 Monooxygenase | CYP719A23 | (-)-Matairesinol | (-)-Pluviatolide | Formation of methylenedioxy bridge. arkat-usa.orguni-duesseldorf.de |

| Cytochrome P450 Monooxygenase | CYP71CU1 | (-)-Bursehernin | This compound | Hydroxylation at the 5' position. nih.govarchive.org |

| O-Methyltransferase | OMT3 | (-)-Pluviatolide | (-)-Bursehernin | Methylation. uniprot.orgmdpi.com |

| O-Methyltransferase | OMT1 | This compound | (-)-Yatein | Methylation of the 5'-hydroxyl group. nih.govarchive.orgnih.gov |

| 2-Oxoglutarate-Dependent Dioxygenase | Phex30848 (2-ODD) | (-)-Yatein | (-)-Deoxypodophyllotoxin | Oxidative cyclization. nih.govwikipedia.org |

Gene Mining and Transcriptomic Analyses for Pathway Elucidation

The identification of genes encoding the enzymes involved in the biosynthesis of this compound and related lignans has been significantly advanced by gene mining and transcriptomic analyses. nih.govmdpi.com These approaches have been particularly crucial for non-model plants like Podophyllum hexandrum, where complete genome sequences have not always been available. nih.govpakbs.org

De novo transcriptome sequencing of medicinal plants, including P. hexandrum and Kadsura coccinea, has generated vast amounts of sequence data, creating valuable genomic resources. mdpi.comnih.gov By analyzing the transcriptomes of tissues with high lignan content, such as rhizomes and roots, researchers can identify candidate genes that are highly expressed and likely involved in the biosynthetic pathway. mdpi.comresearchgate.net For instance, comparative expression analyses in P. hexandrum revealed that many genes related to podophyllotoxin biosynthesis were upregulated in the rhizome. researchgate.net

A key strategy involves comparing the transcriptomes of plants under different conditions, such as before and after treatment with elicitors like methyl jasmonate (MeJA), which is known to enhance the production of secondary metabolites. nih.gov Upregulated genes following elicitor treatment are strong candidates for involvement in the biosynthetic pathway. nih.gov

Phylogenetic analysis of gene families, such as the cytochrome P450s (CYPs), has been instrumental in pinpointing specific genes. mdpi.com By comparing the sequences from a plant of interest with known functional genes from other species, researchers can infer the potential function of newly discovered genes. plos.orgmdpi.com For example, this approach led to the identification of CYP719A23 and CYP71CU1 as key enzymes in the podophyllotoxin pathway. plos.orguni-duesseldorf.de

The table below provides examples of gene families and specific genes identified through these methods that are implicated in lignan biosynthesis.

| Gene Family | Example Genes/Transcripts | Plant Species | Method of Identification | Putative Function |

| Cytochrome P450s (CYPs) | CYP719As, CYP81Qs | Kadsura coccinea | Transcriptome analysis, Phylogenetic analysis | Lignan biosynthesis in roots mdpi.com |

| Cytochrome P450s (CYPs) | CYP71CU1 | Podophyllum hexandrum | Transcriptome mining, Combinatorial expression plos.orgarchive.org | Oxidation of 5'-desmethoxyyatein plos.org |

| Cinnamyl Alcohol Dehydrogenases (CADs) | PhCAD1, PhCAD2, PhCAD3, PhCAD4 | Podophyllum hexandrum | Transcriptome analysis, In vitro enzyme assays nih.gov | Synthesis of coniferyl alcohol nih.gov |

| Dirigent Proteins (DIRs) | Multiple unigenes | Schisandra chinensis | Transcriptome sequencing | Stereospecific dimerization of coniferyl alcohol cjnmcpu.com |

| O-Methyltransferases (OMTs) | Phex13114 (OMT1) | Podophyllum hexandrum | Transcriptome mining, Combinatorial expression nih.gov | Methylation of this compound nih.gov |

| 2-Oxoglutarate-dependent Dioxygenases (2-ODDs) | Phex30848 (2-ODD) | Podophyllum hexandrum | Transcriptome mining, Combinatorial expression nih.gov | Aryltetralin ring closure chinjmap.com |

These powerful "omics" approaches continue to be at the forefront of discovering the genetic blueprint for the synthesis of complex natural products like this compound. nih.gov

Regulation of Biosynthetic Gene Expression and Pathway Flux

The biosynthesis of this compound and other lignans is tightly regulated at the transcriptional level, ensuring that these specialized metabolites are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues. researchgate.netmdpi.com This regulation is primarily controlled by transcription factors (TFs), which bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their expression. mdpi.comtandfonline.com

Several families of transcription factors have been implicated in the regulation of the lignan biosynthetic pathway. These include:

MYB (myeloblastosis) TFs : These are a large family of proteins that play diverse roles in plant metabolism. mdpi.com Specific MYB TFs have been shown to bind to AC elements, which are common cis-regulatory elements found in the promoters of many lignin (B12514952) and lignan biosynthetic genes, leading to their coordinated expression. tandfonline.com In Populus, for example, PtrMYB28, an ortholog of Arabidopsis MYB58 and MYB63, activates the expression of lignin biosynthetic genes. tandfonline.com

WRKY TFs : These transcription factors are often involved in plant defense responses and have also been linked to the regulation of secondary metabolism. researchgate.net Higher expression of WRKY TFs in the rhizome of Podophyllum hexandrum supports their role in regulating the biosynthesis of lignans in this tissue. researchgate.net

bZIP and bHLH TFs : These are other families of transcription factors that have been found to be highly expressed in tissues with active lignan biosynthesis, suggesting a regulatory role. researchgate.net

NAC TFs : In some related pathways, such as lignin biosynthesis, NAC transcription factors act as master regulators. frontiersin.org For instance, SECONDARY WALL NACs (SWNs) can induce the expression of genes like CCoAOMT. frontiersin.org

The expression of these regulatory TFs and the downstream biosynthetic genes can be influenced by various factors, including:

Developmental Cues : The expression of genes like pinoresinol-lariciresinol reductase (PLR) shows distinct spatio-temporal and organ-specific patterns, indicating developmental regulation. mdpi.com

Environmental Stimuli : Abiotic and biotic stress can induce the expression of biosynthetic genes, as seen with the upregulation of dirigent (DIR) proteins in response to stress. mdpi.com

The following table summarizes key transcription factor families and their proposed roles in regulating lignan biosynthesis.

| Transcription Factor Family | Example | Proposed Regulatory Role |

| MYB (myeloblastosis) | MYB58, MYB63, PtrMYB28 | Bind to AC elements in gene promoters to activate the expression of lignin/lignan biosynthetic genes. tandfonline.com |

| WRKY | - | Implicated in the regulation of secondary metabolism, with higher expression in lignan-producing tissues. researchgate.net |

| bZIP (basic leucine (B10760876) zipper) | - | Higher expression in tissues with active lignan biosynthesis suggests a regulatory function. researchgate.net |

| bHLH (basic helix-loop-helix) | - | Co-expressed with lignan biosynthetic genes, indicating a potential regulatory role. researchgate.net |

| NAC | SND1, NST, VNDs | Act as master regulators in related pathways like lignin biosynthesis, controlling the expression of multiple downstream genes. frontiersin.org |

Understanding the complex regulatory networks that control the flux through the lignan biosynthetic pathway is crucial for metabolic engineering efforts aimed at increasing the production of valuable compounds like this compound and its derivatives.

Chemical Synthesis and Semisynthesis Approaches

Total Synthesis Strategies and Stereochemical Control Challenges

The total synthesis of lignans (B1203133) like (-)-5'-Desmethylyatein is a complex undertaking due to the presence of multiple stereocenters. rijournals.comresearchgate.net Achieving precise control over the spatial arrangement of atoms within the molecule is a fundamental challenge in organic synthesis. rijournals.comresearchgate.net The biological activity of these compounds is often intrinsically linked to their specific stereochemistry, making stereocontrol a critical aspect of their synthesis. unipv.it

Strategies for achieving stereochemical control often involve asymmetric synthesis, where chiral catalysts or auxiliaries are used to influence the formation of a specific stereoisomer. researchgate.netyoutube.com These methods aim to produce the desired enantiomer in high yield and purity. researchgate.net Computational methods, such as Density Functional Theory (DFT) and molecular modeling, are also employed to understand reaction mechanisms and predict stereochemical outcomes. unimi.it

Despite these advanced techniques, challenges in total synthesis remain. These can include the complexity of the synthetic pathways, the need for high selectivity in each step, and the difficulty in scaling up the synthesis for practical applications. researchgate.nethilarispublisher.com The development of efficient and stereoselective total synthesis routes is crucial for providing access to sufficient quantities of this compound for further biological investigation.

Semisynthetic Conversions from Related Lignans

An alternative to total synthesis is the semisynthesis of this compound from more abundant, structurally related natural lignans. nih.govresearchgate.net This approach leverages the existing chemical framework of these precursor molecules, often requiring fewer synthetic steps to arrive at the target compound. For instance, natural dibenzylbutyrolactone lignans can serve as starting materials for the preparation of various derivatives. nih.govresearchgate.net

The process typically involves chemical modifications of the functional groups on the precursor lignan (B3055560). These transformations must be carefully designed to be selective and high-yielding. The use of microwave irradiation has been shown to accelerate some of these reactions and improve diastereomeric ratios. unimi.it The semisynthetic approach offers a more direct route to analogues of this compound, facilitating the exploration of structure-activity relationships. researchgate.net

Development of Synthetic Methodologies for Analogues and Derivatives

The development of novel synthetic methodologies is essential for creating a diverse range of analogues and derivatives of this compound. uni-mainz.de These new methods can provide access to compounds with improved biological activity, selectivity, or pharmacokinetic properties. nih.gov Research in this area focuses on creating efficient and versatile reactions that can be applied to a variety of substrates. unimi.it

One area of focus is the development of catalytic methods, including organocatalysis, to promote stereoselective transformations. unimi.it Multicomponent reactions, which allow for the formation of complex molecules from simple starting materials in a single step, are also being explored. nih.gov These advanced synthetic strategies enable the rapid generation of libraries of compounds for biological screening. The table below highlights some synthetic approaches used for creating derivatives of related heterocyclic compounds.

| Reaction Type | Reagents/Catalysts | Key Features |

| Multicomponent Cycloaddition | Mesitylene-based substrates | Greener reaction medium |

| Metal-Halogen Exchange Cyclization | Di-iodinated α-aryloxyketone | Efficient, high overall yield |

| Suzuki and Stille Cross-Coupling | Palladium catalysts | Functionalization of core structures |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Introduction of diverse functional groups |

This table summarizes general synthetic approaches that can be adapted for the synthesis of lignan analogues and derivatives.

Challenges and Advancements in Synthetic Accessibility for Research Applications

Despite progress in synthetic methodologies, ensuring the accessibility of this compound and its analogues for research remains a challenge. hilarispublisher.comrsc.org The complexity of the syntheses can limit the amount of material that can be produced, hindering extensive biological evaluation. uni-mainz.de The cost and availability of starting materials and reagents can also be limiting factors. youtube.com

Recent advancements aim to address these challenges by developing more efficient and scalable synthetic routes. rsc.org This includes the design of shorter synthetic sequences and the use of more economical and environmentally friendly reagents. uni-mainz.de The development of synthetic accessibility scoring models, which can predict the ease of synthesis of a given molecule, is also a promising tool for guiding the design of new compounds. rsc.org Overcoming the challenges in synthetic accessibility is critical for unlocking the full therapeutic potential of (-)-5'-Desmethyyatein and its derivatives. hilarispublisher.com

However, information on the related precursor compound, yatein (B1682354), provides some insight into the potential biological activities of its derivatives. Yatein, a lignan structurally similar to podophyllotoxin (B1678966), has been shown to exhibit antiproliferative effects. Studies on P3X murine myeloma cells indicated that yatein treatment resulted in significant cell death, with observed damage to both nuclear and cytoplasmic membranes. nih.gov Furthermore, yatein was observed to alter the organization and distribution of the microtubular apparatus within the cytoplasm. nih.gov

This suggests that the mechanism of action for yatein and potentially its derivatives like this compound could involve the disruption of microtubule function, a mechanism shared by potent anticancer agents such as podophyllotoxin. nih.gov The antiproliferative activity of yatein highlights it as a compound of potential pharmacological interest, warranting further investigation into its effects on human cell lines and the specific activities of its derivatives. nih.gov

Due to the lack of specific data for this compound, a detailed article adhering to the requested structure on its molecular targets, effects on cell cycle progression, apoptosis induction, and modulation of signal transduction pathways cannot be generated at this time without resorting to speculation. Further research is required to elucidate the specific biological and cellular mechanisms of this compound.

Molecular and Cellular Mechanisms of Biological Activity

Cellular Perturbation and Phenotypic Analysis in in vitro Systems

Microtubule Dynamics and Cellular Transport Systems

Lignans (B1203133) as a class of phytochemicals have been identified as potent modulators of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Disruption of these dynamics can lead to mitotic arrest and subsequent cell death, a mechanism exploited by several anticancer agents.

Research on various lignans has demonstrated their ability to interfere with tubulin polymerization. For instance, studies on lignans isolated from Bursera fagaroides have shown that these compounds can induce mitotic arrest and disrupt the microtubule cytoskeleton. It is hypothesized that (-)-5'-Desmethylyatein may exert similar effects by binding to tubulin subunits, thereby inhibiting their assembly into microtubules. This disruption of microtubule formation would lead to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase.

The interference with microtubule dynamics also has profound implications for cellular transport systems. Motor proteins, such as kinesins and dyneins, utilize microtubules as tracks to transport vesicles, organelles, and other cellular cargo. By disrupting the integrity and organization of the microtubule network, this compound could indirectly inhibit these vital transport processes, leading to cellular dysfunction.

Table 1: Putative Effects of this compound on Microtubule Dynamics

| Parameter | Putative Effect of this compound | Mechanism of Action | Cellular Consequence |

| Tubulin Polymerization | Inhibition | Binding to tubulin subunits, preventing their assembly. | Disruption of microtubule formation. |

| Mitotic Spindle Formation | Disruption | Interference with the proper assembly of the mitotic spindle. | Mitotic arrest at the G2/M phase. |

| Cellular Transport | Inhibition | Disruption of microtubule tracks required for motor proteins. | Impaired transport of vesicles and organelles. |

Structure Activity Relationship Sar Studies and Analogue Design

Design Principles for Modifying (-)-5'-Desmethylyatein Structure

The fundamental design principle for modifying the this compound scaffold revolves around the strategic alteration of its five-ring system (A, B, C, D, and E) to optimize its interaction with biological targets, primarily tubulin or topoisomerase II. pharmacophorejournal.comnih.gov The core tenet is that even subtle structural changes can significantly impact biological activity, shifting the mechanism of action or improving therapeutic efficacy. pharmacophorejournal.comtandfonline.com Key principles derived from analogous compounds include:

Stereochemistry is Crucial: The trans fusion of the γ-lactone D ring is a strict requirement for the anti-tubulin activity observed in many lignans (B1203133). pharmacophorejournal.com Epimerization to a cis fusion, as seen in picropodophyllotoxin, leads to a significant loss of activity. pharmacophorejournal.com

Target Switching through Modification: Modifications at the C-4 position, such as 4'-demethylation and glycosylation, can switch the biological target from tubulin to DNA topoisomerase II, as exemplified by the development of etoposide (B1684455) and teniposide (B1684490) from podophyllotoxin (B1678966). pharmacophorejournal.comtandfonline.com

Modulation of Physicochemical Properties: Introducing groups that enhance water solubility or alter lipophilicity can improve the pharmacokinetic profile of the molecule. nih.govacs.org

Hybrid Compound Design: Combining the this compound scaffold with other pharmacologically active molecules, such as histone deacetylase (HDAC) inhibitors or biotin (B1667282) for targeted delivery, represents a promising strategy to enhance anticancer activity and specificity. tandfonline.comfrontiersin.org

| Design Principle | Structural Focus | Rationale | Key Findings from Analogues |

| Stereochemical Integrity | C/D Ring Junction | Maintain trans-lactone fusion | Cis-fusion leads to inactive compounds. pharmacophorejournal.com |

| Target Modulation | C-4 Position | Switch from tubulin to topoisomerase II inhibition | Glycosylation and demethylation at C-4' are effective. pharmacophorejournal.comtandfonline.com |

| Physicochemical Enhancement | Various Positions | Improve solubility and bioavailability | Introduction of hydrophilic or lipophilic groups. nih.govacs.org |

| Hybridization | C-4 or other suitable positions | Enhance potency and targeted delivery | Conjugation with other anticancer agents or targeting moieties. tandfonline.comfrontiersin.org |

Identification of Key Pharmacophores and Structural Motifs for Activity

Pharmacophore modeling helps to identify the essential spatial arrangement of chemical features required for biological activity. For aryltetralin lignans like this compound, the key pharmacophoric features are derived from their interaction with the colchicine (B1669291) binding site of tubulin or with topoisomerase II. researchgate.netresearchgate.net

A composite pharmacophore model for podophyllotoxin analogues suggests that the C-4 position can accommodate a variety of structural modifications, indicating its importance for interacting with the target protein. nih.gov The essential structural motifs for the cytotoxic activity of this class of compounds generally include:

The Aryltetralin Scaffold: The rigid tetracyclic core (rings A, B, C, and D) is fundamental for activity. pharmacophorejournal.com

The E Ring (Pendant Ring): The trimethoxyphenyl E ring is crucial for binding and cytotoxicity. Modifications to this ring generally lead to a decrease in activity. rsc.org

The Lactone D Ring: The γ-lactone ring is a key feature for interaction with tubulin. researchgate.net

The C-4 Position: This position is a critical site for modification to modulate activity and mechanism of action. tandfonline.comdigitellinc.com

| Pharmacophore Feature | Corresponding Structural Motif in this compound | Putative Role in Biological Activity |

| Aromatic/Hydrophobic Regions | Rings A and E | Hydrophobic interactions with the binding pocket. |

| Hydrogen Bond Acceptors | Oxygen atoms of the lactone ring and methoxy (B1213986) groups | Formation of hydrogen bonds with amino acid residues in the target protein. |

| Hydrogen Bond Donors | Hydroxyl group at C-4 (in analogues) | Potential for hydrogen bonding interactions. |

| Defined Spatial Arrangement | The rigid tetracyclic core | Proper orientation of the pharmacophoric features for optimal binding. |

Strategies for Enhancing Target Specificity and Potency in vitro

Several strategies have been employed to enhance the in vitro potency and target specificity of lignan (B3055560) analogues, which can be applied to this compound.

Modification of the C-4 Position: The introduction of various substituents at the C-4 position has been extensively studied. For instance, the synthesis of a library of C-4 ester analogues of podophyllotoxin showed that increasing the bulk of the ester group systematically decreased antiproliferative activity, suggesting a steric limit within the binding pocket. tandfonline.comnih.gov However, some bulky carbocyclic carbamates at C-4 were well-tolerated in cell-free tubulin polymerization assays. digitellinc.com

Hybridization with Targeting Moieties: To improve tumor specificity, podophyllotoxin has been conjugated with biotin, which targets the overexpressed biotin receptors on cancer cells. frontiersin.org This approach led to derivatives with potent cytotoxic effects and the ability to induce apoptosis. frontiersin.org

Structural Simplification and Scaffold Hopping: Another approach involves simplifying the complex natural product structure while retaining its key pharmacophoric features. This has led to the discovery of potent heterocyclic scaffolds that mimic the anticancer properties of podophyllotoxin by inhibiting tubulin polymerization. acs.org

Introduction of Nitrogen-Containing Heterocycles: The synthesis of 4-aza-podophyllotoxin analogues, where the oxygen in the lactone ring is replaced by nitrogen, has yielded compounds with significant biological activities, including cell cycle arrest and tubulin assembly inhibition. rsc.org

| Strategy | Example from Analogues | Outcome |

| C-4 Modification | Synthesis of C-4 esters and carbamates of podophyllotoxin. tandfonline.comdigitellinc.com | Potency is sensitive to the size and nature of the substituent. tandfonline.comdigitellinc.com |

| Targeted Drug Delivery | Biotinylated podophyllotoxin derivatives. frontiersin.org | Enhanced cytotoxicity and tumor cell specificity. frontiersin.org |

| Scaffold Simplification | Dihydropyridopyrazole compounds mimicking podophyllotoxin. acs.org | Identification of novel, potent, and synthetically accessible anticancer agents. acs.org |

| Heterocyclic Integration | Synthesis of 4-aza-podophyllotoxin analogues. rsc.org | Potent compounds with tubulin inhibition and apoptosis-inducing activity. rsc.org |

Rational Design and Synthesis of Novel Analogues and Derivatives

The rational design of novel analogues of this compound is guided by SAR data from related compounds. The synthesis of these new molecules often involves multi-step sequences starting from the natural product or a synthetic precursor.

For instance, a common strategy for creating C-4 analogues involves the acylation or etherification of the C-4 hydroxyl group present in podophyllotoxin. tandfonline.comnih.gov A library of diversified esters, carbonates, and carbamates has been synthesized to probe the steric and electronic requirements at this position. digitellinc.com

The synthesis of more complex derivatives, such as those involving hybridization, requires the development of specific linkers to connect the lignan scaffold to another molecule. For example, biotinylated podophyllotoxin derivatives were synthesized with varying linker lengths to optimize activity. frontiersin.org

Furthermore, synthetic routes have been developed to create aryltetralin lignans with different substitution patterns on the aromatic rings, allowing for a broader exploration of the chemical space around the this compound scaffold. nuph.edu.uacdnsciencepub.com

Computational Chemistry and in silico Modeling for SAR Prediction and Optimization

Computational methods are increasingly used to accelerate the drug discovery process for lignan-based compounds. bohrium.comtandfonline.com These in silico techniques provide valuable insights into the SAR and help in the rational design of more potent and selective analogues.

Molecular Docking: This technique is used to predict the binding mode of this compound and its analogues within the active site of their target proteins, such as tubulin. bohrium.comtandfonline.com Docking studies can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. tandfonline.com For example, docking models of C-4 ester analogues of podophyllotoxin have been used to analyze their interactions with the colchicine binding site of tubulin. chemrxiv.org

Pharmacophore Modeling: As discussed earlier, pharmacophore models define the essential features for biological activity. These models can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies on this compound are not available, this approach has been applied to other lignans to predict the activity of new derivatives.

Density Functional Theory (DFT) Calculations: Quantum mechanical methods like DFT are used to calculate the electronic properties of molecules, such as their chemical reactivity indices. bohrium.comtandfonline.com These calculations can help in understanding the electronic basis of the compound's activity and in designing derivatives with optimized electronic features. bohrium.comtandfonline.com

| Computational Method | Application to this compound Analogue Design | Example from Analogues |

| Molecular Docking | Predicting binding poses and affinities at the target site. | Docking of C-4 ester analogues into the colchicine site of tubulin. chemrxiv.org |

| Pharmacophore Modeling | Identifying key interaction features and virtual screening. | A composite pharmacophore model for C-4 modified podophyllotoxin analogues. nih.gov |

| QSAR | Predicting the biological activity of new derivatives. | General application to lignan classes to guide synthesis. |

| DFT Calculations | Analyzing electronic properties and chemical reactivity. | Calculation of global reactivity indices for a podophyllotoxin-vitamin C hybrid. bohrium.comtandfonline.com |

Advanced Analytical Methodologies for Research

Quantitative and Qualitative Analysis in Biological Matrices

Accurate detection and quantification of (-)-5'-Desmethylyatein in biological samples, such as plant extracts, are fundamental for understanding its biosynthesis, metabolism, and biological role. The complexity of these matrices, which contain a vast array of other metabolites, necessitates highly sensitive and selective analytical techniques. organicchemistrydata.orgrsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of lignans (B1203133), including this compound, in complex biological samples. rsc.orgresearchgate.net This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. organicchemistrydata.orgacs.orgnih.gov

For the analysis of dibenzylbutyrolactone lignans, reversed-phase HPLC is commonly employed, typically using C8 or C18 columns with a gradient elution of methanol (B129727) or acetonitrile (B52724) and water. organicchemistrydata.orgacs.orgacs.org This allows for the effective separation of structurally similar lignans prior to their detection by the mass spectrometer.

Mass spectrometry, particularly with electrospray ionization (ESI), is highly effective for detecting lignans. acs.orgnih.gov In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented, producing a characteristic pattern that serves as a "fingerprint" for the compound. Dibenzylbutyrolactone lignans like this compound exhibit a characteristic fragmentation pathway that includes the neutral loss of a CO2 molecule (44 Da) from the lactone ring, which is a key diagnostic feature for their identification in complex extracts. acs.orgnih.gov This high selectivity allows for the confident qualitative identification and quantification of the compound even at low concentrations.

In a study focused on the biosynthesis of podophyllotoxin (B1678966), LC-MS analysis of engineered Nicotiana benthamiana leaf extracts was used to identify intermediates. The presence of this compound was confirmed by detecting its corresponding mass signal, supported by tandem mass spectrometry (MS/MS) fragmentation data.

Table 1: Exemplary LC-MS/MS Parameters for Lignan (B3055560) Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | |

| Column | C18 or C8 reversed-phase |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Detection | UV (e.g., 280 nm), followed by MS |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |

The 1H and 13C NMR spectra of these lignans are complex, with characteristic signals for the aromatic protons and carbons, the methoxy (B1213986) groups, and the protons and carbons of the butyrolactone ring. m-hikari.comresearchgate.net The precise chemical shifts and coupling constants are used to determine the exact structure and stereochemistry of the molecule. For instance, the chemical shifts of the methoxy groups and the protons on the lactone ring are particularly informative for identifying the specific lignan. m-hikari.com

Table 2: Representative NMR Spectral Data for the Related Lignan, (-)-Yatein

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 1H NMR | ||

| Ar-H | 6.30 - 6.70 | m |

| OCH2O | 5.93 | s |

| OCH3 | 3.84, 3.82 | s |

| CH, CH2 (lactone ring) | 2.40 - 4.30 | m |

| 13C NMR | ||

| C=O (lactone) | ~178.5 | s |

| Aromatic C | 106 - 153 | m |

| OCH2O | ~101.0 | t |

| OCH3 | ~60.8, 56.2 | q |

| Lactone ring C | 35 - 72 | m |

Note: This data is for (-)-yatein and serves as an illustrative example. researchgate.net Actual values for this compound would differ slightly.

Metabolite Profiling and Omics Approaches in Biosynthesis Research

Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at producing valuable downstream compounds like podophyllotoxin. Metabolite profiling, often integrated with other "omics" technologies like transcriptomics, is a key strategy for this research. researchgate.netrsc.org This approach involves the comprehensive analysis of all metabolites in a biological system under specific conditions.

In the context of this compound, researchers have used metabolite profiling to identify intermediates in the podophyllotoxin pathway. rsc.orgm-hikari.com By expressing candidate genes from Podophyllum hexandrum in a heterologous host like Nicotiana benthamiana, scientists can analyze the resulting metabolome to see if the expected intermediates are produced. chromatographyonline.comacs.orgcommonorganicchemistry.comresearchgate.net For example, the co-expression of specific cytochrome P450 enzymes and O-methyltransferases in tobacco leaves, followed by LC-MS analysis of the leaf extracts, has successfully demonstrated the conversion of earlier precursors into this compound, thus confirming the function of the involved enzymes.

This "omics" approach, combining gene expression data (transcriptomics) with metabolite data (metabolomics), allows for the correlation of specific genes with the production of specific compounds, rapidly advancing our understanding of complex biosynthetic pathways. researchgate.net

Stable Isotope Labeling and Tracing for Pathway Elucidation

Stable isotope labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway. nih.gov This method involves feeding cells or organisms with a precursor molecule that has been enriched with a stable isotope, such as 13C or 2H. nih.govnih.gov The labeled precursor is then incorporated into downstream metabolites. By analyzing the mass spectra of the metabolites, researchers can determine the extent and position of isotope incorporation, providing direct evidence for the biosynthetic route.

While specific stable isotope labeling studies for the direct elucidation of the (-)-5'-Desmethyylyatein pathway are not extensively documented, this methodology has been applied to the broader podophyllotoxin pathway. nih.gov For instance, feeding experiments with 13C-labeled ferulic acid and 3',4'-methylenedioxycinnamic acid (MDCA) in Linum album cell cultures, followed by HPLC-MS/MS analysis, have demonstrated their incorporation into downstream lignans like deoxypodophyllotoxin. nih.gov This confirms that these cinnamic acid derivatives are precursors in the pathway that also produces this compound. Such experiments are crucial for verifying proposed biosynthetic steps and identifying the origin of every atom in the final molecule.

Microscale Analytical Techniques for Limited Samples

Research on plant natural products often involves working with very small amounts of material, such as specific tissues from a rare plant or products from a low-yielding in vitro culture. In these cases, microscale analytical techniques are indispensable.

Miniaturized extraction and sample preparation methods, such as micro solid-phase extraction (μSPE) and liquid-liquid microextraction, are employed to minimize sample loss and solvent consumption. commonorganicchemistry.com For the analysis itself, highly sensitive instrumentation is key. The coupling of capillary HPLC with mass spectrometry allows for the analysis of nanoliter-scale samples.

In the context of lignan research, preparative thin-layer chromatography (TLC) has been used for the isolation of lignans on a microscale, yielding milligram or even sub-milligram quantities of pure compounds for further study. Additionally, microscale thioacidolysis, using as little as 5 mg of plant material, has been developed for the analysis of lignin (B12514952) substructures, a technique that could be adapted for studying lignan-related compounds in limited plant samples. nih.gov These microscale approaches are essential for enabling research on rare or difficult-to-obtain natural products like this compound and its derivatives.

Biotechnological Production and Metabolic Engineering

Heterologous Expression Systems for Reconstituting Biosynthetic Pathways

The successful heterologous production of (-)-5'-desmethylyatein and related lignans (B1203133) hinges on the functional expression of a multi-enzyme pathway. This pathway typically originates from the phenylpropanoid pathway, leading to the formation of coniferyl alcohol. Key enzymatic steps to produce this compound from the precursor (-)-matairesinol involve the activities of a cytochrome P450 enzyme (CYP719A23) to form (-)-pluviatolide, an O-methyltransferase (OMT3) to produce (-)-5′-desmethoxy-yatein, and another cytochrome P450 enzyme (CYP71CU1) to yield (-)-5′-desmethyl-yatein nih.govnii.ac.jp. The subsequent methylation to yatein (B1682354) is catalyzed by an O-methyltransferase (OMT1) nih.gov. The choice of a suitable heterologous host is critical for the correct folding and activity of these enzymes, particularly the membrane-bound cytochrome P450s.

Microbial hosts such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are attractive platforms for the production of plant-derived natural products due to their rapid growth, well-characterized genetics, and scalability. While the complete de novo biosynthesis of this compound in these hosts has faced challenges, significant progress has been made in engineering the upstream phenylpropanoid pathway to provide the necessary precursors nih.gov.

In S. cerevisiae, researchers have successfully engineered the pathway to produce p-coumaric acid, a key precursor to coniferyl alcohol, by introducing genes such as phenylalanine ammonia-lyase (PAL) nih.gov. Further engineering efforts have focused on increasing the supply of cofactors like NADPH and S-adenosylmethionine (SAM), which are essential for the activity of the downstream enzymes in the lignan (B3055560) pathway nih.gov. However, the functional expression of plant-derived cytochrome P450 enzymes, which are crucial for the conversion of matairesinol, often presents a bottleneck in microbial systems. These enzymes typically require a specific cytochrome P450 reductase (CPR) for electron transfer and proper localization within the endoplasmic reticulum membrane, which is absent in prokaryotes like E. coli and structurally different in yeast rug.nl.

In E. coli, studies have demonstrated the feasibility of multi-enzyme cascades for the production of lignan precursors. For instance, a two-line E. coli system has been developed to metabolize exogenously fed (-)-matairesinol into (-)-deoxypodophyllotoxin, a downstream product of this compound nih.gov. This indicates that the enzymes required for the synthesis of this compound can be functionally expressed in E. coli, although challenges related to cofactor availability and P450 activity remain.

Table 1: Key Enzymes in the Biosynthesis of this compound from (-)-Matairesinol

| Enzyme | Abbreviation | Function |

| Cytochrome P450 719A23 | CYP719A23 | Conversion of (-)-matairesinol to (-)-pluviatolide |

| O-methyltransferase 3 | OMT3 | Methylation of (-)-pluviatolide to (-)-5′-desmethoxy-yatein |

| Cytochrome P450 71CU1 | CYP71CU1 | Hydroxylation of (-)-5′-desmethoxy-yatein to (-)-5′-desmethyl-yatein |

| O-methyltransferase 1 | OMT1 | Methylation of (-)-5′-desmethyl-yatein to (-)-yatein |

Plant-based systems, particularly transient expression in Nicotiana benthamiana and stable transformation of plant cell cultures like Forsythia koreana, have proven to be highly effective for reconstituting complex plant biosynthetic pathways. These hosts provide a more native environment for plant enzymes, including the proper membrane structures for cytochrome P450s and the presence of necessary cofactors and precursors.

Nicotiana benthamiana has emerged as a powerful tool for the rapid prototyping and production of plant natural products through agroinfiltration nih.gov. The entire biosynthetic pathway to the etoposide (B1684455) aglycone, which involves the formation of this compound, has been successfully reconstituted in N. benthamiana by co-expressing a suite of genes from mayapple (Podophyllum hexandrum) nih.gov. This approach allows for the production and accumulation of various pathway intermediates, although specific quantification of this compound is not always reported as the focus is often on the final products.

Forsythia koreana cell suspension cultures are another promising platform for lignan production nih.gov. These cultures naturally produce lignans such as pinoresinol and matairesinol nih.gov. Metabolic engineering of F. koreana cells has been demonstrated to alter the lignan profile. For example, down-regulation of the pinoresinol-lariciresinol reductase (PLR) gene using RNA interference (RNAi) resulted in a significant accumulation of the precursor pinoresinol, demonstrating the potential to channel metabolic flux towards desired intermediates nih.gov.

Strategies for Enhancing Production Yields in Engineered Organisms

One of the primary challenges in heterologous biosynthesis is achieving a balanced expression of all pathway enzymes to avoid the accumulation of rate-limiting intermediates and the formation of unwanted byproducts. Pathway optimization can involve modulating the gene expression levels of each enzyme, for instance, by using promoters of varying strengths.

Enzyme engineering offers a powerful tool to improve the catalytic efficiency and specificity of the biosynthetic enzymes. For example, O-methyltransferases (OMTs) involved in lignan biosynthesis can be engineered for improved regioselective methylation researchgate.netnih.gov. By modifying key amino acid residues in the active site, it is possible to alter the substrate specificity and enhance the catalytic activity of these enzymes, thereby increasing the flux towards the desired methylated lignan intermediates like this compound researchgate.netnih.gov.

Supplying exogenous precursors to the culture medium can bypass potential bottlenecks in the upstream pathways and significantly enhance the production of the target compound. For lignan biosynthesis, feeding precursors such as coniferyl alcohol or phenylalanine has been shown to increase the yield of downstream products like podophyllotoxin (B1678966) in cell suspension cultures docsdrive.com. In the context of this compound production, feeding with its immediate precursor, (-)-matairesinol, could be a viable strategy to boost its accumulation in a host system that expresses the downstream enzymes nih.gov.

The design and operation of bioreactors are critical for the large-scale production of this compound, particularly in plant cell cultures. Stirred-tank bioreactors are commonly used, but careful optimization of parameters such as agitation speed, aeration rate, and pH is necessary to ensure optimal cell growth and product formation while minimizing shear stress on the cells researchgate.netmdpi.com. Fed-batch strategies, where nutrients and precursors are added incrementally during the cultivation process, can help to maintain high cell densities and prolong the production phase researchgate.nethamiltoncompany.com. For microbial fermentations, fed-batch cultivation is also a standard approach to control substrate levels and avoid the toxic effects of high precursor concentrations nih.gov.

Table 2: Comparison of Heterologous Hosts for this compound Production

| Host Organism | Advantages | Challenges |

| Saccharomyces cerevisiae | Rapid growth, well-established genetic tools, scalable fermentation. | Functional expression of plant P450s, cofactor imbalance, membrane localization of enzymes. |

| Escherichia coli | Very rapid growth, high-density cultivation, cost-effective. | Lack of post-translational modifications, P450 and CPR expression, endotoxin production. |

| Nicotiana benthamiana | Correct folding and activity of plant enzymes, rapid pathway prototyping. | Transient expression system, potential for downstream modifications of the target compound. |

| Forsythia koreana cell culture | Endogenous production of lignan precursors, stable transformation possible. | Slower growth compared to microbes, genetic manipulation can be challenging. |

Genetic Engineering Approaches for Sustainable Production

The advent of advanced genetic engineering tools, such as CRISPR/Cas9, offers new opportunities for the targeted modification of host genomes to enhance the production of this compound. In plant cell cultures like Forsythia koreana, CRISPR/Cas9 could be used to knockout genes encoding enzymes that divert precursors to competing pathways, thereby increasing the metabolic flux towards lignan biosynthesis journalssystem.com.

Future Research Directions and Unanswered Questions

Elucidation of Remaining Unknown Biosynthetic Steps and Enzymes

The biosynthetic pathway leading to podophyllotoxin (B1678966) has been substantially elucidated, with (-)-5'-Desmethylyatein identified as a key intermediate. It is formed from (-)-5'-desmethoxy-yatein and is subsequently converted to (-)-yatein by the enzyme O-methyltransferase 1 (OMT1). archive.org However, the complete enzymatic cascade is not fully characterized, presenting a significant area for future investigation.

Key unanswered questions include the precise identity and mechanisms of all enzymes involved in the upstream formation of the lignan (B3055560) scaffold and its subsequent modifications. While enzymes like pinoresinol-lariciresinol reductases (PLRs) and dirigent proteins (DIRs) are known to be fundamental in the initial steps of lignan synthesis, their specific isoforms and regulatory networks in plants producing this compound are not fully understood. mdpi.complos.org Transcriptome mining and homology-guided gene discovery have proven effective in identifying candidate genes. plos.orgnih.gov Future work will likely involve heterologous expression of candidate enzymes in hosts like Nicotiana benthamiana or yeast to confirm their function and substrate specificity. nih.govnih.govhhu.de This "cluster to compound" approach is essential for verifying the roles of newly discovered enzymes in the pathway. mdpi.com

Table 1: Known and Postulated Enzymatic Steps in the Biosynthesis of this compound and Related Lignans (B1203133)

| Precursor | Product | Enzyme Class/Name | Status |

| Coniferyl alcohol (x2) | (+)-Pinoresinol | Dirigent Protein (DIR), Laccase | Characterized mdpi.comnih.gov |

| (+)-Pinoresinol | (+)-Lariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) | Characterized mdpi.comnih.gov |

| (+)-Lariciresinol | (-)-Secoisolariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) | Characterized mdpi.comnih.gov |

| (-)-Secoisolariciresinol | (-)-Matairesinol | Secoisolariciresinol (B192356) Dehydrogenase (SDH) | Characterized chinjmap.complos.org |

| (-)-Matairesinol | (-)-5'-desmethoxy-yatein | Cytochrome P450 (CYP719A23) | Characterized archive.org |

| (-)-5'-desmethoxy-yatein | This compound | Cytochrome P450 (CYP71CU1) | Characterized archive.orgchinjmap.com |

| This compound | (-)-Yatein | O-methyltransferase (OMT1) | Characterized archive.orgchinjmap.com |

| (-)-Yatein | (-)-Deoxypodophyllotoxin | 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) | Characterized archive.orgchinjmap.com |

This table is based on current understanding of the podophyllotoxin pathway and may be subject to revision as new enzymes are discovered.

Comprehensive Understanding of Molecular Targets and Mechanism of Action in Complex Biological Systems

Future research must focus on isolating pure this compound and screening it against a wide array of biological targets. This includes assays for anticancer, antiviral, and antioxidant effects, which are common among lignans. mdpi.com Understanding its mechanism of action requires a multi-pronged approach, including target deconvolution for hits identified in phenotypic screens, and investigating its interaction with key cellular signaling pathways. mdpi.comnih.gov Given the structural similarity of lignans to endogenous hormones, their potential to interact with receptors like estrogen receptors also warrants investigation. mdpi.com A deeper understanding of the interplay between lignans and gut microbiota is another emerging frontier, as microbial metabolites of dietary lignans are often responsible for systemic health effects. mdpi.com

Development of Novel Chemical Probes and Tools for Research

To unravel the complex biology of this compound, the development of specialized chemical probes is essential. mskcc.org These tools can be used to visualize the compound's localization within cells, identify its protein binding partners, and dissect its role in metabolic pathways.

Future efforts should focus on the synthesis of derivatized versions of this compound. mskcc.orgrowan.edu Key strategies include:

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for its visualization in living cells using techniques like fluorescence microscopy, providing insights into its subcellular distribution and transport. nih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to this compound would enable affinity purification-mass spectrometry (AP-MS) experiments. This powerful technique can identify proteins that directly bind to the compound, revealing its molecular targets.

Radiolabeled Probes: Introducing a radioactive isotope, such as ¹⁴C or ³H, into the structure of this compound would facilitate quantitative analysis of its uptake, distribution, and metabolism in cellular and whole-organism models.

The development of these probes requires sophisticated chemical synthesis and must be carefully designed to ensure that the modification does not significantly alter the compound's intrinsic biological activity. promega.denih.gov

Exploration of Inter-species Variation in Biosynthetic Pathways

The biosynthesis of lignans exhibits remarkable diversity across different plant species, and even within different organs of the same plant. core.ac.uktandfonline.com This variation often manifests in the production of different stereoisomers (enantiomers) or entirely different classes of lignans from the same basic precursors. mdpi.com This diversity is largely attributed to variations in the key enzymes that control stereochemistry, such as dirigent proteins (DIRs) and pinoresinol-lariciresinol reductases (PLRs). mdpi.comtandfonline.com

A key area for future research is to compare the biosynthetic machinery in plants that produce this compound (e.g., Podophyllum hexandrum) with those that produce other related lignans (e.g., Forsythia species, Arctium lappa). plos.orgcore.ac.uktandfonline.com For example, studies have shown that the predominant enantiomers of secoisolariciresinol can vary between the petioles and seeds of Arctium lappa, indicating organ-specific regulation of the biosynthetic pathway. tandfonline.com Comparative transcriptomics and proteomics of these different species and tissues could reveal novel enzyme variants responsible for this chemical diversity. Understanding these inter-species differences is not only of fundamental scientific interest but also provides a toolbox of enzymes that can be used in synthetic biology to produce novel, non-natural lignan structures. nih.gov

Advancements in High-Throughput Screening and Lead Optimization Methodologies

High-throughput screening (HTS) is a powerful technology used in drug discovery and synthetic biology to rapidly test millions of samples. wikipedia.orgbmglabtech.com In the context of this compound, HTS can be applied in several ways to accelerate research and development.

Table 2: Applications of High-Throughput Screening in Lignan Research

| HTS Application | Objective | Methodology | Desired Outcome |

| Enzyme Discovery | Identify novel enzymes for the lignan pathway. | Screen genomic or metagenomic libraries expressed in a host microbe for the ability to convert a specific substrate. | Discovery of new biocatalysts (e.g., P450s, OMTs) for pathway reconstruction. nih.gov |

| Pathway Optimization | Improve the yield of this compound or its derivatives in engineered microbes. | Use biosensors or colorimetric assays to screen mutant libraries of pathway enzymes or host strains for increased product formation. | Creation of high-yield cell factories for industrial production. |

| Drug Discovery | Identify new lignan derivatives with improved therapeutic properties. | Screen libraries of natural and synthetic lignan analogs against biological targets (e.g., cancer cell lines, specific enzymes). mdpi.com | Identification of new lead compounds for drug development. nih.govnih.gov |

Future advancements will involve the integration of more sophisticated HTS methods, such as high-content screening (HCS), which can assess multiple cellular parameters simultaneously. wikipedia.org Furthermore, coupling HTS with machine learning algorithms can help predict the activity of novel compounds and guide the design of focused compound libraries for lead optimization, accelerating the journey from a biosynthetic intermediate to a potential therapeutic agent. mdpi.com

常见问题

Q. What are the primary biosynthetic pathways for (-)-5'-Desmethylyatein in plant systems?

this compound is synthesized via a multi-step enzymatic pathway. Key steps include:

- Cytochrome P450-mediated hydroxylation : CYP71CU1 catalyzes the C-5′ hydroxylation of (-)-5′-desmethoxy-yatein to form this compound .

- Methyltransferase activity : OMT1 subsequently methylates the hydroxyl group at C-5′ to produce yatein, but this step is absent in this compound biosynthesis . Methodological approaches to validate this pathway include:

- Isotopic labeling : Using - or -labeled precursors in tracer studies to track metabolic flux.

- Enzyme inhibition assays : Applying selective P450 inhibitors (e.g., ketoconazole) to confirm CYP71CU1’s role.

Table 1 : Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| CYP71CU1 | C-5′ hydroxylation | (-)-5′-desmethoxy-yatein | This compound |

| OMT3 | C-4′ methylation | (-)-pluviatolide | (-)-5′-desmethoxy-yatein |

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

- NMR spectroscopy : - and -NMR to confirm the absence of methyl groups at C-5′ and verify stereochemistry .

- HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection (280 nm) and mass spectrometry for quantification and impurity profiling .

- X-ray crystallography : To resolve ambiguities in stereochemical configuration for novel derivatives .

Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?

- Dose-response assays : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC values in cell-based models .

- Control groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., paclitaxel for cytotoxicity assays) .

- Replicability : Perform triplicate experiments across independent batches to account for biological variability .

Q. What are the best practices for ensuring reproducibility in this compound extraction protocols?

- Standardized plant material : Use authenticated plant specimens (e.g., Anthriscus sylvestris) with voucher numbers deposited in herbaria .

- Solvent optimization : Test polar/non-polar solvent combinations (e.g., methanol:chloroform) for extraction efficiency .

- Documentation : Publish detailed protocols in supplementary materials, including centrifugation speeds, temperatures, and drying times .

Q. How can researchers validate the identity of this compound in complex mixtures?

- LC-MS/MS fragmentation : Compare fragmentation patterns with synthetic standards .

- Spiking experiments : Add pure this compound to extracts and monitor peak enhancement in chromatograms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different model systems?

- Systematic review : Conduct a meta-analysis of IC values, adjusting for variables like cell type, incubation time, and assay methodology .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., tubulin polymerization) and confirm specificity .

- Data normalization : Express bioactivity relative to internal controls (e.g., protein content) to minimize inter-lab variability .

Q. What experimental strategies are effective in determining enzyme specificity in this compound biosynthesis?

- Heterologous expression : Clone CYP71CU1 and OMT1 into E. coli or yeast systems to test substrate promiscuity .

- Site-directed mutagenesis : Alter active-site residues (e.g., Phe87 in CYP71CU1) to assess impact on catalytic activity .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict enzyme-substrate interactions .

Q. How should researchers address discrepancies in this compound’s reported stability under physiological conditions?

- Accelerated stability studies : Expose the compound to varying pH (2–9), temperatures (4–37°C), and light conditions, monitoring degradation via HPLC .

- Metabolite profiling : Identify degradation products using high-resolution MS and compare with synthetic analogs .

Q. What methodologies are suitable for investigating this compound’s pharmacokinetics in vivo?

- Radiolabeled tracing : Administer -labeled compound to track absorption, distribution, and excretion in animal models .

- Microsampling : Collect blood/tissue samples at multiple time points for LC-MS quantification .

- Compartmental modeling : Use software (e.g., WinNonlin) to calculate AUC, half-life, and clearance rates .

Q. How can researchers optimize synthetic routes for this compound analogs with improved bioavailability?

- Structure-activity relationship (SAR) studies : Introduce substituents at C-4′ or C-5′ and test solubility/logP values .

- Prodrug design : Synthesize ester or glycoside derivatives to enhance membrane permeability .

- In silico screening : Predict ADMET properties using tools like SwissADME or pkCSM .

Table 2 : Common Pitfalls in this compound Research and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。